Guvacine hydrochloride

Overview

Description

Mechanism of Action

Target of Action

Guvacine hydrochloride is a specific GABA reuptake inhibitor . Its primary targets are the presynaptic GABA reuptake transporters . These transporters play a crucial role in the regulation of GABA levels in the synaptic cleft, thereby modulating the inhibitory neurotransmission in the brain.

Mode of Action

This compound selectively binds to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . . By inhibiting the reuptake of GABA, this compound increases the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission.

Biochemical Pathways

The enhanced GABAergic neurotransmission resulting from the action of this compound can affect various biochemical pathways. GABA is a major inhibitory neurotransmitter in the brain, and its increased availability can lead to the inhibition of neuronal excitability. The specific biochemical pathways affected by this compound are still under investigation .

Result of Action

The primary result of this compound’s action is the enhancement of GABAergic neurotransmission. This can lead to a decrease in neuronal excitability, potentially affecting various neurological processes. The exact molecular and cellular effects of this compound’s action are still being investigated .

Biochemical Analysis

Biochemical Properties

Guvacine hydrochloride is known to interact with GABA transporters, specifically inhibiting the reuptake of GABA . This interaction with GABA transporters suggests that this compound may play a role in modulating neurotransmission in the nervous system .

Cellular Effects

It is known that this compound inhibits the reuptake of GABA, a neurotransmitter that plays a crucial role in neuronal signaling . This could potentially influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action is thought to involve its binding to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . It does not have significant affinity for GABA postsynaptic receptors .

Temporal Effects in Laboratory Settings

Given its role as a GABA reuptake inhibitor, it is plausible that its effects may change over time, potentially influencing long-term cellular function .

Metabolic Pathways

Given its role as a GABA reuptake inhibitor, it may be involved in the metabolism of GABA .

Transport and Distribution

Given its role as a GABA reuptake inhibitor, it is likely that it interacts with GABA transporters .

Subcellular Localization

It is known to bind selectively to presynaptic GABA reuptake transporters , suggesting that it may be localized at presynaptic sites in neurons.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guvacine hydrochloride can be synthesized through the hydrolysis of guvacoline. The process involves heating compounds containing guvacine fragments in aqueous-ethanolic hydrochloric acid for several hours, resulting in the cleavage of the exocyclic carbon-nitrogen bond . Another method involves the esterification of nicotinic acid ethyl ester with phenacyl bromides, followed by reduction with sodium tetrahydridoborate and acid hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used in experimental research. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Guvacine hydrochloride undergoes several types of chemical reactions, including hydrolysis, reduction, and esterification. It is also known to inhibit the reuptake of gamma-aminobutyric acid, which involves binding to presynaptic GABA reuptake transporters .

Common Reagents and Conditions:

Hydrolysis: Aqueous-ethanolic hydrochloric acid is commonly used for hydrolysis reactions involving this compound.

Major Products Formed: The major product formed from the hydrolysis of guvacoline is this compound itself. Other products may include derivatives of guvacine, such as arecaidine and guvacoline .

Scientific Research Applications

Guvacine hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Arecoline: A component of Areca nut that agonizes muscarinic receptors but lacks nicotinic activity.

Arecaidine: Another derivative of Areca nut with similar properties to guvacine.

Guvacoline: A precursor of guvacine that also agonizes muscarinic receptors.

Isoguvacine: A structurally related compound that acts as a gamma-aminobutyric acid receptor agonist.

Uniqueness of Guvacine Hydrochloride: this compound is unique in its specific inhibition of gamma-aminobutyric acid reuptake without significant affinity for gamma-aminobutyric acid receptors . This property makes it a valuable tool for studying gamma-aminobutyric acid transporters and their role in neurological functions.

Biological Activity

Guvacine hydrochloride, a pyridine alkaloid derived from the Areca nut (Betel nut), is primarily recognized for its role as a specific GABA reuptake inhibitor . Despite its experimental status with no approved medical indications, research has elucidated various aspects of its biological activity, particularly its interaction with neurotransmitter systems.

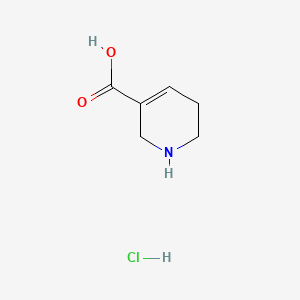

- Chemical Formula : C₆H₉NO₂·HCl

- Molecular Weight : 163.602 g/mol

- CAS Number : 6027-91-4

- InChI Key : FGNUNVVTHHKDAM-UHFFFAOYSA-N

This compound functions by selectively inhibiting the reuptake of gamma-aminobutyric acid (GABA) through various GABA transporters. The inhibition potency varies across different transporters, with the following IC₅₀ values reported:

| Transporter | IC₅₀ (μM) |

|---|---|

| hGAT-1 | 14 |

| rGAT-2 | 58 |

| hGAT-3 | 119 |

| hBGT-1 | 1870 |

These values indicate that guvacine has a strong affinity for human GABA transporter type 1 (hGAT-1) compared to others, suggesting its potential utility in modulating GABAergic neurotransmission .

Neuropharmacological Studies

Research has demonstrated that this compound can influence various neuropharmacological parameters:

- Anxiolytic Effects : In animal models, guvacine has shown potential anxiolytic properties, likely due to its ability to enhance GABAergic activity.

- Anticonvulsant Activity : Studies indicate that guvacine may play a role in seizure control by modulating GABA levels in the synaptic cleft.

- Neuroprotective Effects : Guvacine's inhibition of GABA reuptake may protect against neurodegenerative processes by maintaining higher levels of GABA, which is crucial for neuronal health.

Case Studies

A review of clinical studies involving this compound reveals promising outcomes:

- A study involving animal models of anxiety disorders indicated that guvacine administration resulted in reduced anxiety-like behaviors, suggesting its therapeutic potential in treating anxiety-related conditions.

- In another investigation focusing on epilepsy, guvacine was found to significantly decrease seizure frequency, indicating its possible application as an anticonvulsant agent.

Safety and Toxicology

While this compound is generally considered safe in experimental contexts, comprehensive toxicity studies are still lacking. Preliminary assessments suggest minimal adverse effects at therapeutic doses; however, further research is necessary to establish a complete safety profile.

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNUNVVTHHKDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017446 | |

| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6027-91-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.